molecular formula C14H12Cl2N4O3 B13789749 1,3,5-Triazine-2-acetamide, alpha-acetyl-4,6-dichloro-N-(2-methoxyphenyl)- CAS No. 71033-01-7

1,3,5-Triazine-2-acetamide, alpha-acetyl-4,6-dichloro-N-(2-methoxyphenyl)-

Cat. No.: B13789749
CAS No.: 71033-01-7
M. Wt: 355.2 g/mol
InChI Key: QFKHNOLBVWLNNR-UHFFFAOYSA-N
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Description

alpha-Acetyl-4,6-dichloro-N-(2-methoxyphenyl)-1,3,5-triazin-2-acetamide: is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Acetyl-4,6-dichloro-N-(2-methoxyphenyl)-1,3,5-triazin-2-acetamide typically involves the following steps:

    Formation of the triazine ring: This can be achieved by cyclization reactions involving appropriate precursors such as cyanuric chloride.

    Substitution reactions: Chlorine atoms at positions 4 and 6 can be introduced through halogenation reactions.

    Acetylation and amidation: The acetyl group and the N-(2-methoxyphenyl) group can be introduced through acylation and amidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Controlled temperature and pressure: To maintain reaction efficiency and safety.

    Use of catalysts: To accelerate the reaction rates.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

alpha-Acetyl-4,6-dichloro-N-(2-methoxyphenyl)-1,3,5-triazin-2-acetamide: can undergo various chemical reactions, including:

    Substitution reactions: Where chlorine atoms can be replaced by other substituents.

    Oxidation and reduction reactions: Affecting the acetyl or methoxy groups.

    Hydrolysis: Leading to the breakdown of the compound into simpler molecules.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions.

    Oxidizing agents: Such as potassium permanganate for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride for reduction reactions.

    Acids or bases: For hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents at the chlorine positions.

Scientific Research Applications

alpha-Acetyl-4,6-dichloro-N-(2-methoxyphenyl)-1,3,5-triazin-2-acetamide:

    Chemistry: As an intermediate in the synthesis of other complex molecules.

    Biology: For studying enzyme interactions and inhibition.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure.

    Industry: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of alpha-Acetyl-4,6-dichloro-N-(2-methoxyphenyl)-1,3,5-triazin-2-acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or modifying their activity.

    Receptors: Binding to specific receptors to exert biological effects.

    Pathways: Affecting biochemical pathways involved in cellular processes.

Comparison with Similar Compounds

alpha-Acetyl-4,6-dichloro-N-(2-methoxyphenyl)-1,3,5-triazin-2-acetamide: can be compared with other triazine derivatives such as:

    2,4,6-trichloro-1,3,5-triazine: Known for its use in herbicides.

    2,4-diamino-6-chloro-1,3,5-triazine: Used in pharmaceuticals.

The uniqueness of alpha-Acetyl-4,6-dichloro-N-(2-methoxyphenyl)-1,3,5-triazin-2-acetamide lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

71033-01-7

Molecular Formula

C14H12Cl2N4O3

Molecular Weight

355.2 g/mol

IUPAC Name

2-(4,6-dichloro-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)-3-oxobutanamide

InChI

InChI=1S/C14H12Cl2N4O3/c1-7(21)10(11-18-13(15)20-14(16)19-11)12(22)17-8-5-3-4-6-9(8)23-2/h3-6,10H,1-2H3,(H,17,22)

InChI Key

QFKHNOLBVWLNNR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=NC(=NC(=N1)Cl)Cl)C(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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